molecular formula C15H18OS B7992629 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol

Cat. No.: B7992629
M. Wt: 246.4 g/mol
InChI Key: YLVPLBGFIGUTAA-UHFFFAOYSA-N
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Description

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is a methanol-derived compound featuring a thiophene ring substituted with a methyl group at the 5-position and a 3-isopropylphenyl group. The 3-isopropylphenyl substituent introduces steric bulk, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(3-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS/c1-10(2)12-5-4-6-13(9-12)15(16)14-8-7-11(3)17-14/h4-10,15-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPLBGFIGUTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CC(=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thienyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be carried out using halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol and its closest analogs:

Compound Heterocycle Substituents Key Features
This compound Thiophene (S) 5-methyl, 3-isopropylphenyl Sulfur enhances electron delocalization; steric bulk may reduce reactivity
2-Furyl-(3-iso-propylphenyl)methanol Furan (O) 3-isopropylphenyl Oxygen increases polarity; furan is more prone to oxidation than thiophene
[5-(3-chlorophenyl)sulfanyl-4-isopropyl-1-allylimidazol-2-yl]methanol Imidazole (N) 3-chlorophenyl, allyl, isopropyl Nitrogen-rich heterocycle with basicity; sulfanyl group adds redox versatility

Reactivity and Stability

  • Thiophene vs. Furan Derivatives: The sulfur atom in thiophene provides greater aromatic stability compared to furan, which contains oxygen. This makes thiophene derivatives less susceptible to electrophilic substitution degradation.
  • The 3-chlorophenyl and allyl groups may confer reactivity in cross-coupling reactions or biological targeting .

Biological Activity

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

This compound has the molecular formula C15H18OSC_{15}H_{18}OS and a molecular weight of 250.37 g/mol. The compound features a thienyl ring, which is known for its role in various biological activities, and an iso-propylphenyl moiety that may influence its pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to known antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial potential, particularly against Gram-positive bacteria .
  • Antitumor Activity : Research has shown that derivatives of thienyl compounds can exhibit antitumor effects. While specific data on this compound is limited, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various cell lines, including leukemia and lung cancer .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The thienyl moiety may interact with enzymes involved in metabolic pathways, potentially leading to altered biosynthesis or degradation of critical biomolecules.
  • Receptor Modulation : The compound may bind to receptors that regulate cellular responses, influencing processes such as apoptosis or cell cycle progression.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of S. aureus with MIC values ranging from 8 to 16 µg/mL.
Study BAntitumor EffectsShowed that thienyl derivatives inhibited growth in various cancer cell lines with GI50 values below 5 µM.
Study CMechanistic InsightsIdentified potential enzyme targets for thienyl compounds, suggesting pathways for further research into their therapeutic applications.

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